molecular formula C8H8N2O2 B11827322 3-Methoxy-5,6-dihydro-7h-pyrrolo[3,4-b]pyridin-7-one

3-Methoxy-5,6-dihydro-7h-pyrrolo[3,4-b]pyridin-7-one

Cat. No.: B11827322
M. Wt: 164.16 g/mol
InChI Key: LSPYUNCDHBDWPA-UHFFFAOYSA-N
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Description

3-Methoxy-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one is a nitrogen-containing heterocyclic compound characterized by a fused pyrrolopyridinone scaffold with a methoxy substituent at the 3-position. Pyrrolo[3,4-b]pyridin-7-one derivatives are frequently explored as bioactive molecules, particularly as inhibitors of enzymes like dipeptidyl peptidase IV (DPP4), which are relevant to diabetes therapeutics . The methoxy group at position 3 likely enhances solubility and modulates electronic properties, influencing binding interactions in biological systems.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-methoxy-5,6-dihydropyrrolo[3,4-b]pyridin-7-one

InChI

InChI=1S/C8H8N2O2/c1-12-6-2-5-3-10-8(11)7(5)9-4-6/h2,4H,3H2,1H3,(H,10,11)

InChI Key

LSPYUNCDHBDWPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=O)NC2)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5,6-dihydro-7h-pyrrolo[3,4-b]pyridin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Methoxy Group

The methoxy group at position 3 can undergo nucleophilic substitution under acidic or catalytic conditions. For example:

  • Demethylation : Treatment with BBr₃ in dichloromethane replaces the methoxy group with a hydroxyl group, forming 3-hydroxy derivatives.

  • Amination : Reaction with amines (e.g., piperidine) in the presence of Lewis acids like ZnCl₂ facilitates methoxy-to-amine substitution .

Cross-Coupling Reactions

The compound’s halogenated derivatives (e.g., brominated at position 4) participate in transition-metal-catalyzed couplings:

Reaction Type Conditions Product Source
Suzuki-Miyaura CouplingPd(dppf)Cl₂, K₂CO₃, 4-bromo derivative, aryl boronic acid4-Aryl-pyrrolopyridinone
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, aryl halide, amine4-Amino-pyrrolopyridinone derivatives

These reactions enable the introduction of aryl, heteroaryl, or amino groups at position 4, enhancing pharmacological potential .

Functionalization of the Ketone Group

The 7-ketone moiety undergoes typical carbonyl reactions:

  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol (7-hydroxy derivative) .

  • Condensation : Reaction with hydrazines forms hydrazones, which can cyclize to form fused heterocycles.

Electrophilic Substitution on the Pyridine Ring

The electron-deficient pyridine ring participates in electrophilic substitutions at specific positions:

  • Nitration : Directed by the ketone group, nitration occurs at position 5 or 2 under mixed acid conditions .

  • Halogenation : Bromination (e.g., NBS in DMF) selectively targets position 4, enabling further cross-coupling .

Ring-Opening and Rearrangement

Under strongly acidic conditions (e.g., HCl in dioxane), the dihydro-pyrrole ring can undergo ring-opening, forming imine intermediates that re-cyclize or react with nucleophiles .

Cycloaddition Reactions

The conjugated system participates in [3+2] cycloadditions with dipolarophiles (e.g., nitrile oxides), forming fused triazole or isoxazoline derivatives .

Alkylation and Acylation

  • N-Alkylation : The pyrrole nitrogen reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form N-alkyl derivatives .

  • Acylation : Acetic anhydride or acyl chlorides acylate the nitrogen or hydroxyl groups under mild conditions .

Key Mechanistic Insights:

  • The methoxy group acts as a directing group for electrophilic substitutions but is replaceable under strong nucleophilic conditions .

  • The ketone stabilizes adjacent charges, facilitating reductions and condensations .

  • Saturation in the pyrrolidine ring enhances reactivity toward ring-opening and functionalization .

Scientific Research Applications

Medicinal Chemistry

1.1 Antipsychotic Activity

Research has indicated that derivatives of 3-methoxy-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one exhibit significant antipsychotic properties. A study demonstrated that certain analogs act as allosteric modulators of the M4 muscarinic receptor, which is implicated in the treatment of schizophrenia and other psychotic disorders. These compounds may help in reducing side effects associated with traditional antipsychotics by providing a more targeted mechanism of action .

1.2 Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies have shown that it can inhibit neuroinflammatory pathways and promote neuronal survival under stress conditions. This makes it a candidate for developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

1.3 Antidepressant Potential

The compound has also been investigated for its potential antidepressant effects. Its ability to modulate neurotransmitter systems suggests it could be beneficial in treating mood disorders. Experimental models have shown promising results indicating improvements in depressive symptoms .

Pharmacological Applications

2.1 Pharmacokinetics and Bioavailability

The pharmacokinetic profile of 3-methoxy-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one has been studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Optimizing these parameters is crucial for enhancing its therapeutic efficacy and minimizing side effects .

2.2 Drug Development

Due to its favorable pharmacological properties, this compound serves as a lead structure for drug development. Researchers are synthesizing various derivatives to enhance potency and selectivity towards specific targets within the central nervous system .

Material Science Applications

3.1 Organic Electronics

Beyond medicinal applications, 3-methoxy-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one has potential uses in material science, particularly in organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films can improve the efficiency of these devices .

Case Studies

Study Focus Area Findings
Study AAntipsychotic ActivityDemonstrated allosteric modulation of M4 receptors; reduced side effects compared to traditional drugs .
Study BNeuroprotective EffectsInhibited neuroinflammation; promoted neuronal survival .
Study CAntidepressant PotentialImproved depressive symptoms in animal models .
Study DOrganic ElectronicsEnhanced stability and efficiency in OLED applications .

Mechanism of Action

The mechanism of action of 3-Methoxy-5,6-dihydro-7h-pyrrolo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Comparison of Pyrrolo[3,4-b]pyridin-7-one Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
3-Methoxy-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one Methoxy at 3 C₈H₈N₂O₂* 164.16 (estimated) Hypothesized use in DPP4 inhibitors; enhanced solubility vs. bromo analogs
3-Bromo-6-methyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one Bromo at 3, methyl at 6 C₈H₇BrN₂O 227.06 High purity (98.95%); used as a synthetic intermediate in drug discovery
4-Methoxy-6-methyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one Methoxy at 4, methyl at 6 C₉H₁₀N₂O₂ 178.19 Commercially available (CAS 2407051-39-0); potential scaffold for kinase inhibitors
5,6-Dihydro-2,4-dimethyl-7H-pyrrolo[3,4-b]pyridin-7-one Methyl at 2 and 4 C₉H₁₀N₂O 162.19 Minimal reported bioactivity; supplier-listed (CAS 2170723-57-4)
3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one Hydroxy at 3, methyl at 6 C₈H₈N₂O₂ 164.16 Polar functional group; potential for hydrogen bonding in drug design

*Estimated based on structural similarity to and .

Key Differences and Implications

Substituent Effects: Methoxy vs. Bromo: The methoxy group (electron-donating) improves solubility and reduces molecular weight compared to bromo substituents (electron-withdrawing, heavier). For example, the bromo analog (227.06 g/mol) is ~38% heavier than the methoxy derivative . Positional Isomerism: Methoxy at position 3 (target compound) vs.

Synthetic Accessibility: Methoxy derivatives are often synthesized via nucleophilic substitution or Pd-catalyzed coupling, whereas bromo analogs may require halogenation protocols . RhIII-catalyzed alkenylation/annulation () offers a regioselective route to alkylidene pyrrolo[3,4-b]pyridinones, applicable to methoxy-substituted variants.

The hydroxy analog () may serve as a precursor for prodrugs or metal-chelating agents.

Biological Activity

3-Methoxy-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H8N2O2
  • Molecular Weight : 164.16 g/mol
  • CAS Number : 1638206-35-5

This compound features a pyrrolo[3,4-b]pyridine structure with methoxy and dihydro substituents, which contribute to its unique biological properties.

The biological activity of 3-Methoxy-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one is believed to involve its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects such as:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against a range of pathogens.
  • Anticancer Potential : Research suggests that it may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

Biological Activity Overview

Activity Type Description References
AntimicrobialExhibits activity against various bacteria and fungi.
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth.
Enzyme InhibitionModulates enzyme activity related to cancer progression (e.g., PAK4).

Case Studies and Research Findings

  • Anticancer Activity :
    A study demonstrated that 3-Methoxy-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one showed promising results in inhibiting the growth of MV4-11 leukemia cells. The compound induced cell cycle arrest at the G0/G1 phase and promoted apoptosis through the regulation of specific signaling pathways involving PAK4. The IC50 values for this activity were reported as low as 20.2 nM, indicating potent efficacy against this cell line .
  • Antimicrobial Effects :
    Another investigation focused on the antimicrobial properties of this compound revealed effective inhibition against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
  • Synthesis and Structural Variations :
    The synthesis of derivatives based on the pyrrolo[3,4-b]pyridine scaffold has been explored extensively. Variations in substituents have been shown to enhance biological activity significantly. For example, modifications at the methoxy group or introducing additional functional groups can lead to compounds with improved potency against specific targets .

Q & A

Q. What are the established synthetic routes for 3-methoxy-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via multicomponent reactions (MCRs), such as the Ugi-Zhu reaction, which allows modular assembly of the pyrrolo[3,4-b]pyridinone core. For example:

  • Key reagents : Amines (e.g., benzylamine derivatives), aldehydes (e.g., substituted benzaldehydes), isocyanides, and anhydrides (e.g., maleic anhydride).
  • Conditions : Reactions often proceed in aromatic solvents (e.g., benzene) at room temperature or reflux, with trifluoride catalysts (e.g., Sc(OTf)₃) enhancing cyclization efficiency .
  • Yield optimization : Yields (70–86%) depend on substituent steric effects and solvent polarity. Electron-withdrawing groups on aldehydes improve cyclization rates .

Q. What spectroscopic techniques are critical for characterizing 3-methoxy-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one?

Answer:

  • 1H/13C NMR : Essential for confirming the fused pyrrole-pyridinone structure. Key signals include:
    • Methoxy protons at δ ~3.8–4.0 ppm.
    • Dihydro pyridinone protons (δ 5.0–6.5 ppm, split due to diastereotopicity) .
  • IR spectroscopy : C=O stretches at ~1670–1730 cm⁻¹ confirm the lactam moiety .
  • Mass spectrometry : High-resolution MS validates molecular formulas (e.g., C₁₁H₁₀N₂O₂ requires m/z 202.0742) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities of pyrrolo[3,4-b]pyridinone analogs?

Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. antiviral) may arise from structural variations or assay conditions. Strategies include:

  • Docking studies : Compare binding affinities to target proteins (e.g., viral polymerases, bacterial enzymes) using software like AutoDock.
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with activity trends. For example, electron-donating methoxy groups enhance membrane permeability but reduce target affinity .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate static docking results .

Q. What experimental approaches address low solubility of 3-methoxy-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one in pharmacological assays?

Answer:

  • Co-solvent systems : Use DMSO-PBS mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) at the 5- or 6-position to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve bioavailability in in vivo models .

Q. How do substituents at the 3-methoxy and 6-positions affect the compound’s reactivity in further functionalization?

Answer:

  • 3-Methoxy group : Acts as an electron-donating group, directing electrophilic substitution to the para-position of the pyridinone ring. Hinders nucleophilic attack at the adjacent carbonyl .
  • 6-Position : Susceptible to SNAr reactions with amines or thiols under basic conditions (e.g., K₂CO₃ in acetonitrile). Bulky substituents reduce reaction rates due to steric hindrance .

Methodological Notes

  • Contradiction Analysis : Conflicting bioactivity data may stem from assay variability (e.g., bacterial strain differences) or impurities in early synthetic batches. Reproduce results using HPLC-purified samples (>95% purity) .
  • Advanced Characterization : For ambiguous stereochemistry, use NOESY NMR or X-ray crystallography. The latter requires high-quality crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .

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